1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea
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Overview
Description
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea typically involves multicomponent reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for such compounds often utilize green chemistry principles to enhance yield and reduce waste. For example, the use of catalytically active ionic liquids as a medium can avoid the need for traditional catalysts and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This can occur at the thiophene or furan rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares structural similarities but has different electronic properties.
Thiophene-based analogs: These compounds also feature thiophene rings and are studied for their biological activities.
Uniqueness
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(16-13-2-1-5-19-13)15-7-12-6-11(9-20-12)10-3-4-18-8-10/h1-6,8-9H,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCYMJMGDGKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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